

The Tetrahydropyran Scaffold: A Guiding Moiety for Favorable Pharmacokinetics

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Compound of Interest

Compound Name: (Tetrahydro-pyran-4-ylidene)-acetic acid

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A Comparative Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is a paramount objective. The inherent properties of a molecule's scaffold play a pivotal role in dictating its absorption, distribution, metabolism, and excretion (ADME), ultimately shaping its efficacy and safety. The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold, frequently incorporated into successful drug molecules to enhance their developability. This guide provides a comparative analysis of the pharmacokinetic profile of compounds featuring the THP scaffold, supported by experimental data and detailed methodologies, to inform rational drug design and lead optimization.

The Strategic Advantage of the Tetrahydropyran Moiety

The incorporation of a THP ring into a drug candidate is a deliberate design choice aimed at modulating key physicochemical properties that govern pharmacokinetics. Unlike its aromatic counterpart, the benzene ring, the sp^3 -rich, non-planar THP scaffold can offer several advantages:

- **Improved Aqueous Solubility:** The oxygen atom in the THP ring can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility compared to more lipophilic

carbocyclic or aromatic analogs. This is a critical factor for oral absorption.

- Enhanced Metabolic Stability: The saturated nature of the THP ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common metabolic pathway for aromatic rings that can lead to rapid clearance and the formation of reactive metabolites.
- Reduced Lipophilicity: The replacement of a lipophilic aromatic ring with a more polar THP moiety can reduce a compound's overall lipophilicity, which can mitigate issues such as off-target toxicity and poor solubility.
- Three-Dimensional Diversity: The chair-like conformation of the THP ring provides a three-dimensional scaffold that can be exploited to optimize interactions with biological targets and fine-tune ADME properties.

Comparative Pharmacokinetic Profiles: A Data-Driven Analysis

To illustrate the impact of the tetrahydropyran scaffold, this section presents a comparative analysis of the pharmacokinetic parameters of several FDA-approved drugs containing a THP moiety against relevant comparators.

SGLT2 Inhibitors: A Case Study in THP-Driven Success

The class of sodium-glucose cotransporter 2 (SGLT2) inhibitors, used in the treatment of type 2 diabetes, prominently features the tetrahydropyran scaffold. While a direct non-THP analog in this class is not available for comparison, examining the pharmacokinetic profiles of leading SGLT2 inhibitors highlights the favorable properties achievable with this scaffold.

Drug	Scaffold	Oral Bioavailability (%)	T _{max} (hours)	Half-life (t _{1/2}) (hours)	Apparent Clearanc e (CL/F)	Primary Metabolis m
Canagliflozin	Tetrahydro pyran	~65% ^[1]	1-2 ^[1]	10.6 - 13.1 ^[1]	192 mL/min ^[2]	UGT1A9, UGT2B4 ^[3]
Dapagliflozin	Tetrahydro pyran	~78% ^{[4][5]}	1-2 ^[4]	~12.9 ^{[5][6]}	~207 mL/min (IV) ^[7]	UGT1A9 ^[5]
Empagliflozin	Tetrahydro pyran	Not specified	1.3 - 3.0 ^[8]	10.3 - 18.8 ^[8]	10.6 L/h ^[9]	UGT2B7, UGT1A3, UGT1A8, UGT1A9 ^[10]

Data compiled from multiple sources.^{[1][2][3][4][5][6][7][8][9][10]}

The SGLT2 inhibitors demonstrate good to excellent oral bioavailability and half-lives that support once-daily dosing.^{[1][4][5][9]} Their metabolism is dominated by glucuronidation (a Phase II metabolic pathway) rather than CYP-mediated oxidation, which can reduce the potential for drug-drug interactions.^{[3][5][10]}

Antifungal Agents: Posaconazole vs. Itraconazole

A compelling comparison can be drawn between the triazole antifungal agents posaconazole, which contains a tetrahydropyran ring, and itraconazole, which does not.

Drug	Scaffold	Oral Bioavailability (%)	T _{max} (hours)	Half-life (t _{1/2}) (hours)	Apparent Clearance	Primary Metabolism
Posaconazole	Tetrahydro pyran	Variable, food-dependent	5-8	15-35[11]	16.3 L/h[11]	Primarily fecal excretion of parent drug[12]
Itraconazole	Non-THP	~55%[13]	3-4[14]	17-42 (multiple doses)[14] [15]	Not specified	CYP3A4[14]

Data compiled from multiple sources.[12][13][14][15]

While both drugs exhibit variable, food-dependent absorption, posaconazole's pharmacokinetic profile is notable for its long half-life and primary elimination through fecal excretion as the parent drug, suggesting greater metabolic stability compared to itraconazole, which is extensively metabolized by CYP3A4.[11][12][14]

Atypical Antipsychotics: Lurasidone vs. Ziprasidone

In the realm of atypical antipsychotics, comparing lurasidone (containing a bicyclic system with a THP-like oxygen bridge) to ziprasidone provides insights into how heterocyclic scaffolds can influence pharmacokinetics.

Drug	Scaffold	Oral Bioavailability (%)	T _{max} (hours)	Half-life (t _{1/2}) (hours)	Apparent Clearanc e (CL/F)	Primary Metabolism
Lurasidone	Bicyclic Ether	~9-19% (food-dependent)	1-3	18	Not specified	CYP3A4
Ziprasidone	Non-THP	~60% (with food)[16][17]	6-8[18]	~7[18][19]	7.5 mL/min/kg[18]	Aldehyde oxidase, CYP3A4 (minor)[16]

Pharmacokinetic data for lurasidone is less readily available in the provided search results. The values presented are general knowledge. Data for ziprasidone compiled from multiple sources. [16][17][18][19]

In this comparison, ziprasidone exhibits higher oral bioavailability when taken with food.[16][17] Lurasidone's lower bioavailability underscores the complexity of pharmacokinetic prediction, where the overall molecular structure, and not just a single scaffold, dictates the final ADME properties.

Experimental Protocols for Assessing Pharmacokinetic Properties

To ensure the scientific integrity of this guide, detailed, step-by-step methodologies for key in vitro ADME assays are provided below. These protocols are foundational for generating the data necessary to compare the pharmacokinetic profiles of novel compounds.

Caco-2 Permeability Assay: Predicting Intestinal Absorption

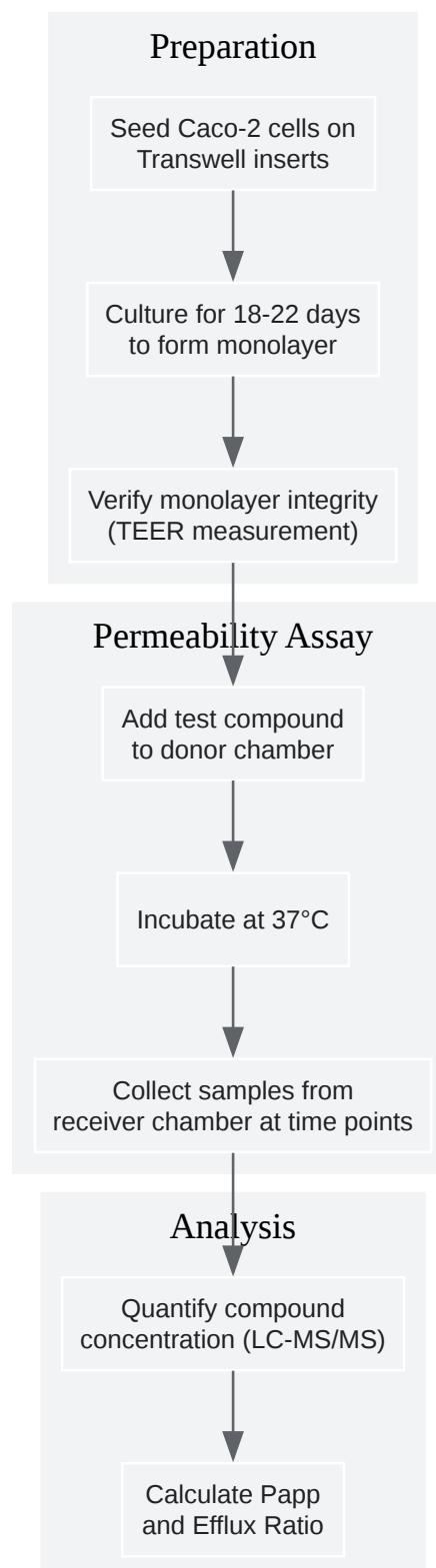
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is the industry standard for in vitro prediction of intestinal drug absorption.[20]

Protocol:

- Cell Culture and Monolayer Formation:
 - Culture Caco-2 cells on semi-permeable filter supports in a transwell plate.
 - Maintain the culture for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[\[3\]](#)
- Monolayer Integrity Assessment:
 - Prior to the experiment, measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values $>200 \Omega \cdot \text{cm}^2$ are typically considered suitable.[\[3\]](#)
 - Optionally, assess paracellular integrity using a low permeability marker like Lucifer yellow. [\[3\]](#)
- Permeability Experiment (Apical to Basolateral - A to B):
 - Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
 - Add the test compound solution (e.g., 10 μM) to the apical (donor) chamber.
 - Add fresh HBSS to the basolateral (receiver) chamber.
 - Incubate at 37°C with gentle shaking.
 - Collect samples from the basolateral chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.[\[3\]](#)
- Permeability Experiment (Basolateral to Apical - B to A):
 - Perform the experiment in the reverse direction to assess active efflux.
- Sample Analysis:
 - Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

- Data Analysis:
 - Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER).

Diagram of Caco-2 Permeability Assay Workflow



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A simplified workflow for determining intestinal permeability using the Caco-2 cell model.

Microsomal Stability Assay: Assessing Metabolic Clearance

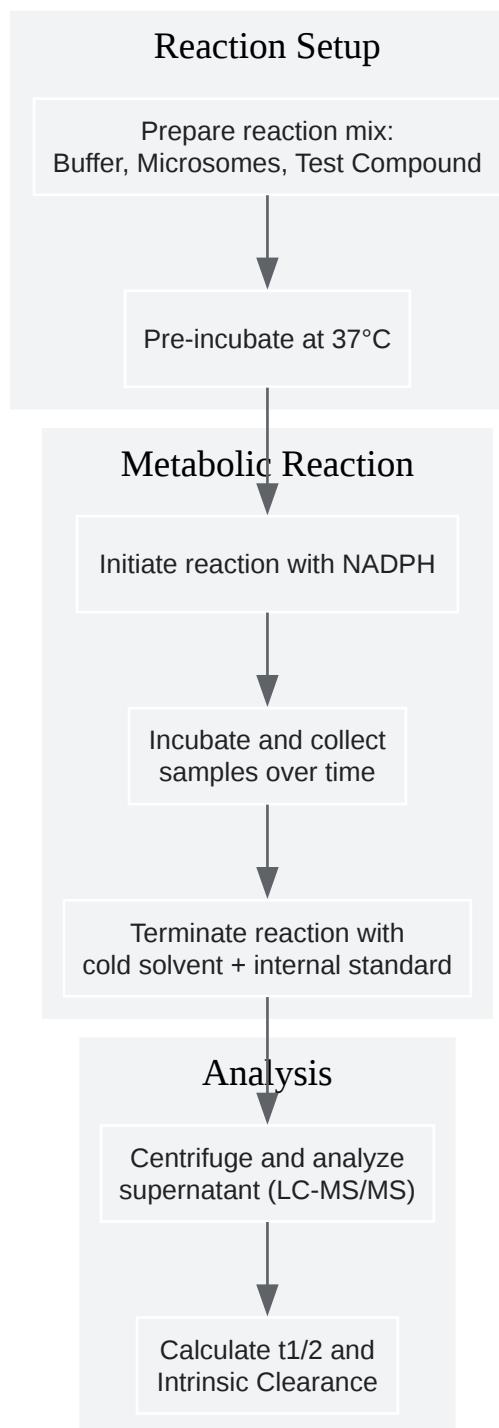
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s, which are concentrated in the microsomal fraction of liver cells. It provides an early indication of a compound's metabolic stability and potential for hepatic clearance.

Protocol:

- Preparation:
 - Thaw liver microsomes (human or other species) on ice.
 - Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (e.g., 1 μ M), and liver microsomes.
- Initiation of Reaction:
 - Pre-incubate the reaction mixture at 37°C.
 - Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP enzymes.[\[14\]](#)
- Time-Course Incubation:
 - Incubate the reaction mixture at 37°C with shaking.
 - At specific time points (e.g., 0, 5, 15, 30, 45 minutes), collect aliquots of the reaction mixture.
- Reaction Termination:
 - Stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[\[14\]](#)
- Sample Processing:

- Centrifuge the samples to precipitate proteins.
- Sample Analysis:
 - Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.
- Data Analysis:
 - Plot the natural logarithm of the percentage of the compound remaining versus time.
 - From the slope of the line, calculate the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CLint).

Diagram of Microsomal Stability Assay Workflow



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A streamlined workflow for assessing metabolic stability using liver microsomes.

Plasma Protein Binding Assay: Determining the Unbound Fraction

This assay measures the extent to which a drug binds to plasma proteins, which is a critical determinant of its distribution and availability to interact with its target. The equilibrium dialysis method is a widely accepted approach.[16][17]

Protocol:

- Apparatus Setup:
 - Use a rapid equilibrium dialysis (RED) device, which consists of a plate with individual wells divided by a semi-permeable membrane.[16]
- Sample Preparation:
 - Spike plasma (human or other species) with the test compound at a known concentration.
- Dialysis:
 - Add the plasma-drug mixture to one chamber of the RED device.
 - Add protein-free buffer (e.g., PBS, pH 7.4) to the other chamber.[16]
 - Incubate the sealed plate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[11]
- Sample Collection:
 - After incubation, collect aliquots from both the plasma and buffer chambers.
- Sample Analysis:
 - Determine the concentration of the test compound in both aliquots using LC-MS/MS.
- Data Analysis:

- Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber (unbound drug) to the concentration in the plasma chamber (total drug).

Conclusion: The THP Scaffold as a Tool for Pharmacokinetic Optimization

The tetrahydropyran scaffold has proven to be a valuable asset in the medicinal chemist's toolbox for designing drug candidates with favorable pharmacokinetic properties. As demonstrated by the success of numerous FDA-approved drugs, the strategic incorporation of a THP ring can lead to improved solubility, enhanced metabolic stability, and desirable half-lives, ultimately contributing to the development of safer and more effective medicines. The comparative data and experimental protocols presented in this guide are intended to provide researchers with a solid foundation for understanding and leveraging the pharmacokinetic advantages of the tetrahydropyran moiety in their drug discovery efforts. By applying these principles and methodologies, drug development professionals can make more informed decisions in the selection and optimization of drug candidates, increasing the probability of clinical success.

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